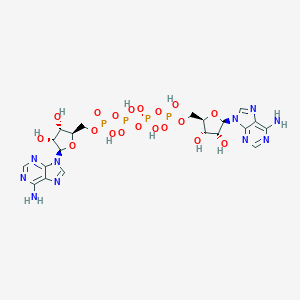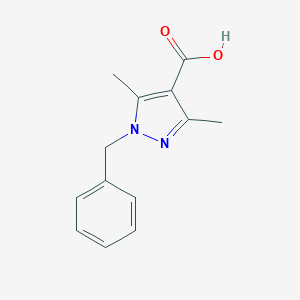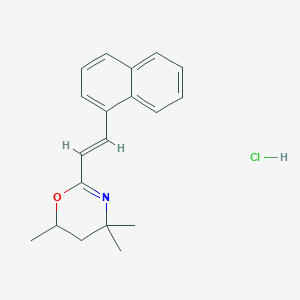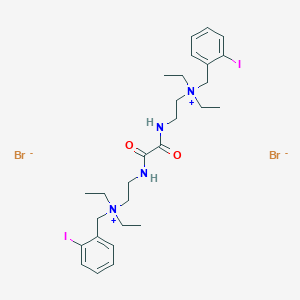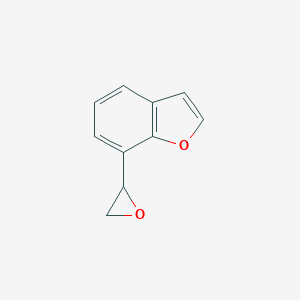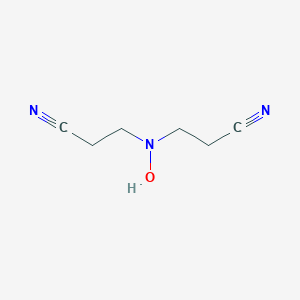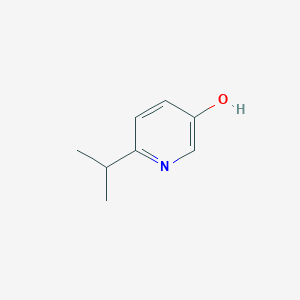
6-Isopropylpyridin-3-ol
Vue d'ensemble
Description
6-Isopropylpyridin-3-ol is a chemical compound with the molecular formula C8H11NO and a molecular weight of 137.18 . It is also known by other synonyms such as 6-isopropylpyridin-3-ol, 6-propan-2-yl-3-pyridinol, 6-(Propan-2-yl)pyridin-3-ol, 3-Pyridinol,6-isopropyl-(6CI), 3-Pyridinol, 6-(1-methylethyl)-, and 3-Hydroxy-6-(iso-propyl)pyridine .
Molecular Structure Analysis
The InChI code for 6-Isopropylpyridin-3-ol is 1S/C8H11NO/c1-6(2)8-4-3-7(10)5-9-8/h3-6,10H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
6-Isopropylpyridin-3-ol has a molecular weight of 137.18 . The compound should be stored at a temperature between 2-8°C . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Synthesis of Macrocycles : Perfluoro-4-isopropylpyridine is used to synthesize various macrocyclic systems with pyridine sub-units, which can complex with cations and anions depending on the macrocycle's structure (Chambers et al., 2003).
Anti-inflammatory Activity : Ring-modified analogues of 6-acetamido-2,4,5-trimethylpyridin-3-ol show greater anti-inflammatory activity than tofacitinib, particularly compound 17, in a mouse model of colitis (Chaudhary et al., 2020).
Antiangiogenic and Antitumor Effects : 6-Amido-2,4,5-trimethylpyridin-3-ols exhibit significantly higher antiangiogenic activities and better antitumor effects than SU4312, suggesting a potential scaffold for novel angiogenesis inhibitors (Lee et al., 2014).
Anti-Alzheimer and Anti-COX-2 Activities : Newly synthesized 2,3′-bipyridine derivatives demonstrate promising anti-Alzheimer and anti-COX-2 activities, indicating potential therapeutic applications (Attaby et al., 2009).
Photoluminescence in OLEDs : Os(II) metal phosphors bearing tridentate 2,6-di(pyrazol-3-yl)pyridine chelate show promising photoluminescence properties and high efficiency in organic light-emitting diodes (OLEDs) (Liao et al., 2014).
Biological Sensing and Iron Complexes : 2,6-Bis(pyrazolyl)pyridines and related ligands offer versatile terpyridine analogues with potential applications in biological sensing and iron complexes exhibiting unusual spin-state transitions (Halcrow, 2005).
Metallation and Functionalization : 2-Isopropylpyridine can be metalated and functionalized using potassium diisopropylamide, achieving good to excellent yields (Pasquinet et al., 1998).
Hydrogenation in Micelles : Poly(ethylene oxide)-block-poly-2-vinylpyridine micelles filled with Pd nanoparticles effectively hydrogenate dehydrolinalool to linalool, showing high selectivity (Semagina et al., 2004).
Measurement of Photoproducts in DNA : A sensitive assay for measuring pyrimidine (6-4) photoproducts in DNA provides insights into their biological role and sequence effects in far-UV irradiated calf thymus DNA (Douki et al., 1995).
Antifungal Activity : Compounds from the condensation reaction between 2-acetylpyridine and 2-formylpyridine demonstrate moderate antifungal activity, with compound 6 showing notable effectiveness against Cryptococcus neoformans (Rusnac et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
6-propan-2-ylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(2)8-4-3-7(10)5-9-8/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTYVWSIHYOBHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592721 | |
| Record name | 6-(Propan-2-yl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isopropylpyridin-3-ol | |
CAS RN |
101870-78-4 | |
| Record name | 6-(1-Methylethyl)-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101870-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Propan-2-yl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




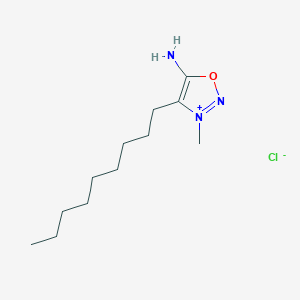
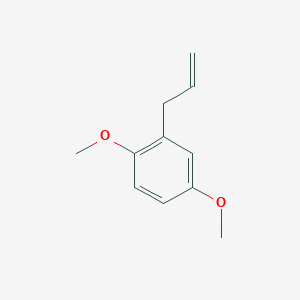
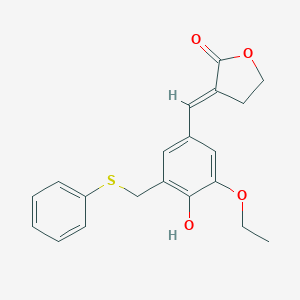
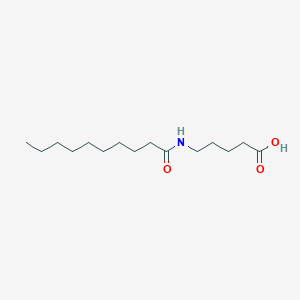
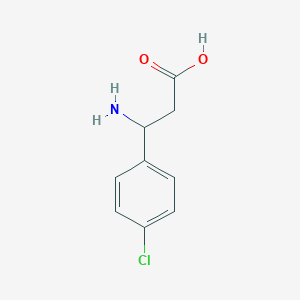
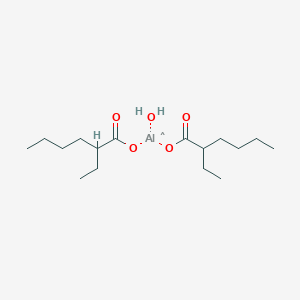
![N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B26285.png)
